(2-(Butyrylthio)ethyl)trimethylammonium bromide
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Overview
Description
(2-(Butyrylthio)ethyl)trimethylammonium bromide: is a chemical compound with the molecular formula C9H20BrNOS and a molecular weight of 270.23 g/mol . It is known for its unique structure, which includes a butyrylthio group attached to an ethyl chain, further connected to a trimethylammonium group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of (2-(Butyrylthio)ethyl)trimethylammonium bromide typically involves the reaction of 2-bromoethyltrimethylammonium bromide with butyryl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2-(Butyrylthio)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the butyrylthio group to a thiol group using reducing agents like or .
Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles such as thiols or amines replace the bromide ion.
Scientific Research Applications
(2-(Butyrylthio)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (2-(Butyrylthio)ethyl)trimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors . The butyrylthio group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trimethylammonium group can interact with negatively charged sites on receptors, modulating their function .
Comparison with Similar Compounds
(2-(Butyrylthio)ethyl)trimethylammonium bromide can be compared with similar compounds such as:
(2-(Acetylthio)ethyl)trimethylammonium bromide: This compound has an acetylthio group instead of a butyrylthio group, resulting in different chemical properties and reactivity.
(2-(Propionylthio)ethyl)trimethylammonium bromide: The propionylthio group in this compound provides distinct reactivity compared to the butyrylthio group.
(2-(Hexanoylthio)ethyl)trimethylammonium bromide: The longer hexanoylthio chain affects the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
CAS No. |
94088-03-6 |
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Molecular Formula |
C9H20BrNOS |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H20NOS.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JLFDGMDQNMQCGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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